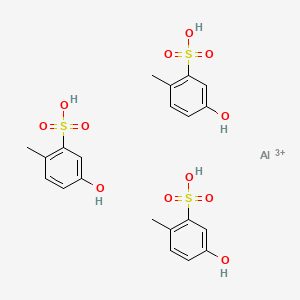
Aluminium tris(hydroxytoluenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum tris(hydroxytoluenesulfonate) is a chemical compound with the molecular formula C7H8O4S·1/3Al. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of aluminum ions coordinated with hydroxytoluenesulfonate ligands, which impart specific chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum tris(hydroxytoluenesulfonate) typically involves the reaction of aluminum salts with hydroxytoluenesulfonic acid. One common method is to dissolve aluminum chloride in water and then add hydroxytoluenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of aluminum tris(hydroxytoluenesulfonate) may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as filtration, drying, and packaging to prepare the compound for commercial use.
化学反応の分析
Types of Reactions
Aluminum tris(hydroxytoluenesulfonate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxytoluenesulfonate ligands and the aluminum ion.
Common Reagents and Conditions
Oxidation Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions may include elevated temperatures and acidic or basic environments.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one or more ligands in the compound with other functional groups. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce hydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives of aluminum tris(hydroxytoluenesulfonate) .
科学的研究の応用
Aluminum tris(hydroxytoluenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: Aluminum tris(hydroxytoluenesulfonate) is used in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of aluminum tris(hydroxytoluenesulfonate) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxytoluenesulfonate ligands play a crucial role in determining the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum: Known for its luminescent properties and use in organic light-emitting diodes (OLEDs).
Aluminum tris(acetylacetonate): Commonly used as a catalyst and in the preparation of other aluminum compounds.
Aluminum tris(allyl): Used in organic synthesis and as a precursor for other organoaluminum compounds.
Uniqueness
Aluminum tris(hydroxytoluenesulfonate) is unique due to its specific combination of aluminum and hydroxytoluenesulfonate ligands, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds .
特性
CAS番号 |
84878-39-7 |
|---|---|
分子式 |
C21H24AlO12S3+3 |
分子量 |
591.6 g/mol |
IUPAC名 |
aluminum;5-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/3C7H8O4S.Al/c3*1-5-2-3-6(8)4-7(5)12(9,10)11;/h3*2-4,8H,1H3,(H,9,10,11);/q;;;+3 |
InChIキー |
OZXQAAVPIQRUJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

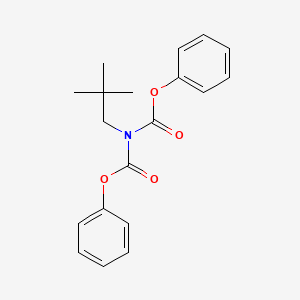
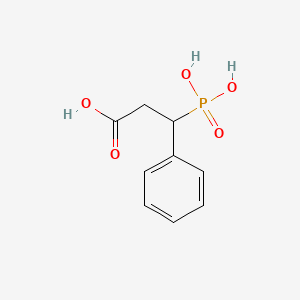


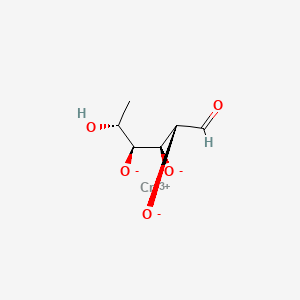
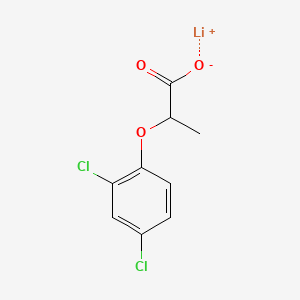
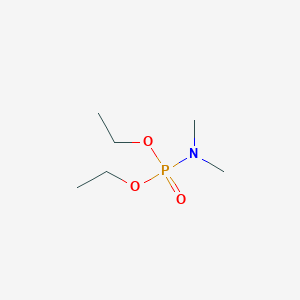
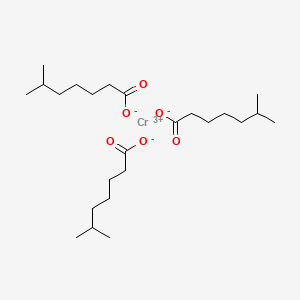
![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)

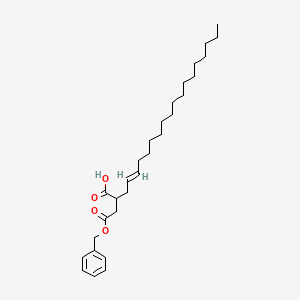
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
